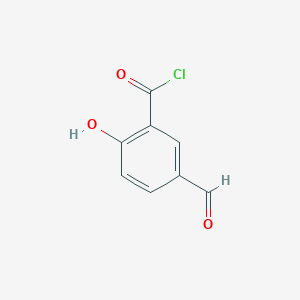

5-Formyl-2-hydroxybenzoyl chloride

Description

5-Formyl-2-hydroxybenzoyl chloride is a benzoyl chloride derivative featuring a hydroxyl (-OH) group at position 2 and a formyl (-CHO) group at position 5 on the aromatic ring. Its molecular formula is C₈H₅ClO₃, with an average molecular weight of 184.58 g/mol. The compound combines the reactivity of an acyl chloride (COCl) with the electron-withdrawing effects of the formyl group and the hydrogen-bonding capability of the hydroxyl group. These features make it a versatile intermediate in organic synthesis, particularly for acylations, condensations, and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No. |

138851-41-9 |

|---|---|

Molecular Formula |

C8H5ClO3 |

Molecular Weight |

184.57 g/mol |

IUPAC Name |

5-formyl-2-hydroxybenzoyl chloride |

InChI |

InChI=1S/C8H5ClO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H |

InChI Key |

RNDQZZMTQPJGGF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C=O)C(=O)Cl)O |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)Cl)O |

Synonyms |

Benzoyl chloride, 5-formyl-2-hydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoyl Chlorides

The following compounds share the benzoyl chloride core but differ in substituents, which significantly alter their properties:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| 5-Formyl-2-hydroxybenzoyl chloride | C₈H₅ClO₃ | 184.58 | 2-OH, 5-CHO, 1-COCl | Acyl chloride, hydroxyl, formyl |

| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₂FO₂ | 299.12 | 5-Cl, 2-O-(3-fluorobenzyl), 1-COCl | Acyl chloride, chloro, benzyloxy, fluoro |

| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₈Cl₃FO₂ | 333.56 | 5-Cl, 2-O-(2-Cl-6-F-benzyl), 1-COCl | Acyl chloride, chloro, benzyloxy, fluoro |

Key Differences:

- Reactivity:

- The formyl and hydroxyl groups in this compound enhance its polarity and susceptibility to nucleophilic attack (e.g., aldol condensation or esterification) .

- In contrast, the chloro and fluorobenzyloxy substituents in the compared compounds increase lipophilicity and stability against hydrolysis, favoring applications in hydrophobic environments .

Synthesis:

Applications:

Formyl-Containing Heterocycles

Table 2: Comparison with 5-Chloro-2-formylpyridine

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents |

|---|---|---|---|---|

| This compound | C₈H₅ClO₃ | 184.58 | Benzene | 2-OH, 5-CHO, 1-COCl |

| 5-Chloro-2-formylpyridine | C₆H₄ClNO | 141.56 | Pyridine | 5-Cl, 2-CHO |

Key Differences:

- Applications:

Reactivity and Stability

- The hydroxyl group in this compound may lead to dimerization or ester formation under acidic conditions, whereas the chloro and fluorobenzyloxy groups in analogs enhance stability against hydrolysis .

- The formyl group enables condensation reactions (e.g., with amines to form Schiff bases), a feature absent in halogenated analogs .

Industrial Relevance

- This compound is valuable in synthesizing photoactive compounds or biodegradable polymers due to its dual functional groups.

- Halogenated analogs are prioritized in drug discovery for their resistance to metabolic degradation and improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.